5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

Description

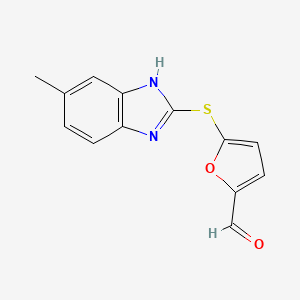

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound featuring a furan-2-carbaldehyde core linked via a sulfanyl (thioether) group to a 6-methyl-substituted benzimidazole moiety.

Properties

IUPAC Name |

5-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-8-2-4-10-11(6-8)15-13(14-10)18-12-5-3-9(7-16)17-12/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYSLMXDOBVUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SC3=CC=C(O3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389771 | |

| Record name | 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842957-71-5 | |

| Record name | 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde typically involves multi-step organic reactions One common synthetic route starts with the preparation of 6-Methyl-1H-benzoimidazole, which is then functionalized to introduce the sulfanyl group

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Formation of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carboxylic acid.

Reduction: Formation of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Formula

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to benzimidazole derivatives. For instance, derivatives similar to 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde have demonstrated significant free radical scavenging activity. A study indicated that compounds with hydroxyl groups, akin to this compound, exhibited high antioxidant potential, making them candidates for developing antioxidant drugs .

Antimicrobial Properties

The antimicrobial efficacy of benzimidazole derivatives has been well-documented. In vitro tests showed that certain benzimidazole compounds, particularly those with structural similarities to this compound, displayed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than standard antibiotics, indicating their potential as antimicrobial agents .

Photovoltaic Applications

Compounds like this compound are being explored for their applications in organic photovoltaics due to their unique electronic properties. Their ability to absorb light and convert it into electrical energy makes them suitable for use in solar cells. Research is ongoing to optimize their performance in photovoltaic devices .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various novel derivatives through chemical modifications. Studies have shown that introducing different functional groups can enhance the biological activity and solubility of these compounds, paving the way for new pharmaceutical formulations .

Table 1: Antioxidant Activity of Benzimidazole Derivatives

| Compound Name | EC50 (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 53 | DPPH Scavenging |

| Compound B | 94 | β-Carotene Bleaching |

| Compound C | 134 | Antiperoxidal |

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| 5b | 0.156 | Staphylococcus aureus |

| Compound D | 0.25 | Escherichia coli |

| Compound E | 0.5 | Pseudomonas aeruginosa |

Case Study 1: Antioxidant Efficacy

A study published in MDPI evaluated several benzimidazole derivatives for their antioxidant activity using multiple assays such as DPPH and ferric ion reducing power tests. The results indicated that compounds similar to this compound showed significant antioxidant properties comparable to established standards like Trolox .

Case Study 2: Antimicrobial Testing

Research conducted on the antimicrobial properties of benzimidazole derivatives revealed that those with structural similarities to this compound exhibited exceptional activity against Gram-positive bacteria. The study utilized the microdilution method to determine MIC values, demonstrating the compound's potential as a lead molecule for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzimidazole ring suggests potential interactions with DNA or proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Furan-2-carbaldehyde Derivatives with Aromatic Substituents

Nitrophenyl-furan-carbaldehydes (e.g., 5-(2/3/4-nitrophenyl)-furan-2-carbaldehyde) share the furan-carbaldehyde backbone but differ in their aromatic substituents. Key findings from thermodynamic studies () include:

| Compound | ΔsubH° (kJ/mol) | ΔsubS° (J/mol·K) | ΔsubG° (kJ/mol) |

|---|---|---|---|

| 5-(2-nitrophenyl)-furan-2-carbaldehyde | 98.2 ± 1.3 | 194 ± 4 | 40.5 ± 1.1 |

| 5-(3-nitrophenyl)-furan-2-carbaldehyde | 96.7 ± 1.5 | 191 ± 4 | 39.8 ± 1.2 |

| 5-(4-nitrophenyl)-furan-2-carbaldehyde | 95.4 ± 1.2 | 188 ± 3 | 38.9 ± 1.0 |

The nitro group’s position influences sublimation thermodynamics, with para-substitution exhibiting the lowest ΔsubG° (highest volatility). In contrast, the target compound’s benzimidazole-sulfanyl group likely increases molecular weight and polarizability, reducing volatility compared to nitrophenyl analogs.

Benzimidazole Derivatives with Varied Functional Groups

2-Substituted-benzimidazole-6-sulfonamides (e.g., C16H15N3O5S, ) replace the sulfanyl group with a sulfonamide linkage. The sulfonamide’s strong hydrogen-bonding capacity contrasts with the sulfanyl group’s moderate polarity, affecting solubility and target binding. For instance, sulfonamide derivatives exhibit carbonic anhydrase inhibitory activity due to interactions with the enzyme’s zinc ion, whereas the sulfanyl group in the target compound may favor alternative binding modes.

Implications of Substituent Variations

- Thermodynamic Stability : Nitrophenyl derivatives exhibit lower sublimation Gibbs energies compared to the benzimidazole-sulfanyl analog, suggesting easier purification via sublimation. The target compound’s higher molecular weight and rigid benzimidazole ring may necessitate alternative purification strategies .

- Biological Activity : While sulfonamide-containing benzimidazoles are established enzyme inhibitors, the sulfanyl group in the target compound could modulate selectivity toward other targets (e.g., kinases or GPCRs). The methyl group’s electron-donating effects may also influence aromatic interactions in binding pockets .

- Synthetic Challenges : Coupling benzimidazole-2-thiols with halogenated furans requires careful control of reaction conditions to avoid oxidation of the sulfanyl group. In contrast, nitrophenyl derivatives are synthesized via simpler Friedel-Crafts or nucleophilic aromatic substitution reactions .

Biological Activity

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O2S, with a molecular weight of 258.3 g/mol. The structure features a furan ring, a benzimidazole moiety, and a sulfanyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzimidazole Ring : This is achieved through the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acid derivatives.

- Introduction of the Sulfanyl Group : The sulfanyl group is added by reacting the benzimidazole derivative with thiols or disulfides.

- Formation of the Furan Ring : The furan moiety is integrated into the structure through cyclization reactions involving suitable precursors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it has comparable efficacy to standard antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity against several cancer cell lines. Studies report that it induces apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in certain cancer cell lines.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to cell death pathways.

Table 1 summarizes the anticancer effects observed in different studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 10 | ROS generation and cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

Antiviral Activity

Emerging studies suggest that this compound may also possess antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Preliminary data indicate that it inhibits viral replication at low concentrations, potentially by interfering with viral proteases.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The benzimidazole moiety interacts with various enzymes, inhibiting their activity.

- Covalent Bond Formation : The sulfanyl group may form covalent bonds with target proteins, altering their function.

- Modulation of Signaling Pathways : The compound can influence key signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to their parent compounds .

- Anticancer Studies : Research conducted on breast cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent .

- In Vivo Studies : Animal model studies indicated that treatment with this compound resulted in reduced tumor size and improved survival rates in models of cancer .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify protons and carbons in the benzimidazole and furan moieties. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for verifying the thioether linkage.

- Infrared (IR) Spectroscopy : Strong absorption bands at ~1680–1700 cm confirm the aldehyde group, while bands at ~2550 cm (if present) indicate residual thiol impurities .

Advanced Tip : Density Functional Theory (DFT) calculations can predict vibrational frequencies and electronic properties, aiding in spectral assignment .

What thermodynamic properties (e.g., combustion energy) are relevant for stability studies?

Basic Research Question

Bomb calorimetry is the gold standard for determining combustion energy (). For related furan-2-carbaldehyde derivatives:

- Example : 5-(4-Nitrophenyl)-furan-2-carbaldehyde has a combustion energy of , with a standard deviation of ±0.5% .

- Application : These values help calculate enthalpy of formation (), critical for predicting reactivity in oxidation or decomposition reactions.

How can crystallographic data for this compound be resolved using SHELX?

Advanced Research Question

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation ().

- Structure Solution : SHELXD identifies initial phases via dual-space methods, while SHELXL refines the model. Key parameters:

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies patterns like or motifs, critical for understanding packing interactions .

How do substituents on the benzimidazole ring influence reactivity?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Substituents like nitro groups reduce electron density at the sulfur atom, decreasing nucleophilic thioether reactivity.

- Steric Effects : Bulky groups (e.g., 6-methyl) hinder [3,3]-sigmatropic rearrangements in related benzofuran derivatives, altering reaction pathways .

Experimental Validation : Compare reaction kinetics (e.g., SNAr reactions) between substituted and unsubstituted analogs using HPLC monitoring .

What analytical challenges arise in detecting synthesis byproducts?

Advanced Research Question

- Byproduct Identification : Common impurities include:

- Mitigation : Use radical scavengers (e.g., BHT) to prevent oxidation and low-temperature conditions to suppress dimerization .

What safety protocols are recommended for handling this compound?

Basic Research Question

- Hazard Mitigation : Wear nitrile gloves and eye protection due to the aldehyde’s irritant properties (H315/H319).

- Storage : Store under argon at 2–8°C to prevent aldehyde oxidation and moisture absorption .

- First Aid : In case of skin contact, wash with 10% ethanol-water solution to neutralize residual aldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.